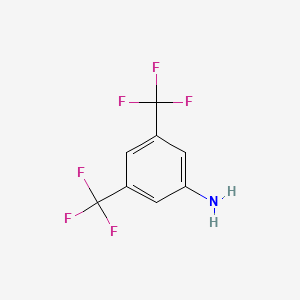

3,5-Di(trifluoromethyl)aniline

Description

The exact mass of the compound 3,5-Bis(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3411. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIDGWDGQGVCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059814 | |

| Record name | Benzenamine, 3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-74-5 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,5-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)ANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,5-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,α',α',α'-hexafluoro-3,5-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Bis(trifluoromethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLV6H6898J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of two trifluoromethyl groups on the aniline ring imparts unique electronic properties, enhanced lipophilicity, and metabolic stability to molecules incorporating this moiety. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring safety, and optimizing reaction conditions. This technical guide provides an in-depth overview of the core physical characteristics of 3,5-bis(trifluoromethyl)aniline, complete with experimental methodologies and a structured data presentation.

Core Physical Properties

The physical properties of 3,5-bis(trifluoromethyl)aniline have been a subject of some discrepancy in commercially available data, particularly concerning its physical state at room temperature and its melting point. While some sources describe it as a solid, others list it as a liquid. This can likely be attributed to the compound's low melting point, which is close to ambient temperature, and the potential for impurities to depress this value. The data presented below represents a consolidation of available information.

Data Presentation

| Physical Property | Value | Notes |

| Molecular Formula | C₈H₅F₆N | |

| Molecular Weight | 229.12 g/mol | |

| Appearance | Colorless to light yellow or yellow-brown liquid, or a white to light yellow crystalline powder.[1] | The physical state is dependent on purity and ambient temperature. |

| Melting Point | 3 °C | Some sources report a range of 80-82°C, which may correspond to a different polymorph or an error. The lower value is more consistent with its liquid appearance at room temperature. |

| Boiling Point | 85 °C at 15 mmHg[2][3][4][5][6][7][8][9] | Approximately 220-225 °C at atmospheric pressure.[1] |

| Density | 1.467 - 1.48 g/mL at 25 °C[2][5][6][7][8][9][10] | |

| Refractive Index | 1.432 - 1.436 at 20 °C[2][3][4][5][6][7][8][9][11][12][13] | |

| Solubility | Not miscible in water.[1][4][10] Soluble in organic solvents such as ethanol and acetone.[1] | |

| pKa | 2.15 ± 0.10 (Predicted)[1][4][10] | The electron-withdrawing trifluoromethyl groups significantly reduce the basicity of the aniline nitrogen. |

| Vapor Pressure | 1.1 mmHg at 25 °C | |

| Flash Point | 98 °C (closed cup)[3] |

Experimental Protocols

The accurate determination of the physical properties of 3,5-bis(trifluoromethyl)aniline is crucial for its application. Standard laboratory procedures are employed for these measurements.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[1][7][8][12][14]

-

Sample Preparation: A small amount of the crystalline 3,5-bis(trifluoromethyl)aniline is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point of a liquid, such as 3,5-bis(trifluoromethyl)aniline, can be determined by distillation or the capillary method, especially for small quantities.[2][3][4][10][11]

-

Apparatus Setup: A small amount of the liquid is placed in a test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Heating: The test tube is gently heated in a heating bath (e.g., an oil bath or a heating block).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination

The density of liquid 3,5-bis(trifluoromethyl)aniline can be determined using a pycnometer or a digital density meter.[15][16][17][18][19]

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.

-

The pycnometer is filled with the liquid, and its mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

-

Digital Density Meter: A digital density meter provides a rapid and accurate measurement based on the oscillation frequency of a U-shaped tube filled with the sample.

Solubility Determination

A qualitative assessment of solubility can be performed through simple mixing experiments.[5][6][20][21][22]

-

Sample Preparation: A small, measured amount of 3,5-bis(trifluoromethyl)aniline (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. This can be repeated with different solvents to create a solubility profile.

pKa Determination

The pKa of an aniline derivative can be determined experimentally by potentiometric titration or spectrophotometric methods.[23][24][25][26][27]

-

Potentiometric Titration: A solution of 3,5-bis(trifluoromethyl)aniline in a suitable solvent (often a water-organic solvent mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the midpoint of the titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.

Logical Relationships of Physical Properties

The physical properties of 3,5-bis(trifluoromethyl)aniline are interconnected. The molecular structure, with its two strongly electron-withdrawing trifluoromethyl groups, is the primary determinant of these properties.

Caption: Interrelationship of the physical properties of 3,5-bis(trifluoromethyl)aniline.

Spectroscopic Data

-

Mass Spectrum: The mass spectrum of 3,5-bis(trifluoromethyl)aniline shows a molecular ion peak corresponding to its molecular weight.[28][29]

-

NMR and IR Spectra: While specific, verified spectra for 3,5-bis(trifluoromethyl)aniline are not widely published, related compounds have been analyzed.[30][31][32][33][34][35][36] The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons and the amine protons. The ¹³C NMR would show distinct signals for the carbon atoms, including those bonded to the trifluoromethyl groups. The IR spectrum would exhibit characteristic peaks for N-H stretching of the amine group and C-F stretching of the trifluoromethyl groups.

Safety and Handling

3,5-Bis(trifluoromethyl)aniline is considered a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[37][38] It can cause skin and serious eye irritation.[37][38]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid breathing vapors or mist.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[9]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[9]

This technical guide provides a foundational understanding of the physical properties of 3,5-bis(trifluoromethyl)aniline. For any specific application, it is recommended to consult the most recent Safety Data Sheet (SDS) and perform analytical testing to confirm the properties of the material in use.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. jove.com [jove.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. fishersci.com [fishersci.com]

- 10. vernier.com [vernier.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. pennwest.edu [pennwest.edu]

- 13. 3,5-Bis(trifluoromethyl)aniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. scribd.com [scribd.com]

- 15. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. mt.com [mt.com]

- 18. chm.uri.edu [chm.uri.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.ws [chem.ws]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.ucalgary.ca [chem.ucalgary.ca]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journaleras.com [journaleras.com]

- 25. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 26. scribd.com [scribd.com]

- 27. researchgate.net [researchgate.net]

- 28. 3,5-Bis(trifluoromethyl)aniline(328-74-5) MS [m.chemicalbook.com]

- 29. PubChemLite - 3,5-bis(trifluoromethyl)aniline (C8H5F6N) [pubchemlite.lcsb.uni.lu]

- 30. dev.spectrabase.com [dev.spectrabase.com]

- 31. dev.spectrabase.com [dev.spectrabase.com]

- 32. 3-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 33. pubs.acs.org [pubs.acs.org]

- 34. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]

- 35. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 36. spectrabase.com [spectrabase.com]

- 37. static.cymitquimica.com [static.cymitquimica.com]

- 38. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a wide range of organic molecules.[1] Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The presence of trifluoromethyl moieties can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug discovery.[4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic data, and potential applications of 3,5-bis(trifluoromethyl)aniline, with a focus on its relevance to the pharmaceutical industry.

Physicochemical Properties

3,5-Bis(trifluoromethyl)aniline is a colorless to light yellow liquid or crystalline solid at room temperature.[1][5] It is characterized by a faint, amine-like odor.[1] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 328-74-5 | [6] |

| Molecular Formula | C₈H₅F₆N | [7] |

| Molecular Weight | 229.12 g/mol | [6] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [1][5] |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 85 °C at 15 mmHg | [6] |

| Density | 1.467 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.434 | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] | [1] |

Spectroscopic Data

The structural elucidation of 3,5-bis(trifluoromethyl)aniline is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.25 (s, 1H, Ar-H), 6.95 (s, 2H, Ar-H), 4.05 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) | 148.5, 132.5 (q, J = 33.4 Hz), 123.2 (q, J = 272.5 Hz), 116.8, 113.5 |

| Mass Spectrum (m/z) | 229 (M+), 210, 160 |

| Infrared (IR) ν (cm⁻¹) | 3480, 3390 (N-H stretch), 1625 (N-H bend), 1350, 1280, 1140 (C-F stretch) |

Synthesis and Experimental Protocols

The most common and industrially scalable synthesis of 3,5-bis(trifluoromethyl)aniline involves the reduction of the corresponding nitro compound, 3,5-bis(trifluoromethyl)nitrobenzene.[2]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of 3,5-bis(trifluoromethyl)aniline via the catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene.

Materials:

-

3,5-Bis(trifluoromethyl)nitrobenzene (1 mol, 259 g)

-

Ethyl acetate (500 g)

-

10% Palladium on carbon (Pd/C) (5 g)

-

Hydrogen gas (H₂)

-

1L Autoclave

Procedure:

-

In a 1L autoclave, combine 3,5-bis(trifluoromethyl)nitrobenzene and ethyl acetate.

-

Add the 10% Pd/C catalyst to the mixture.

-

Seal the autoclave and raise the temperature to 60 °C.

-

Pressurize the autoclave with hydrogen gas to 2 MPa.

-

Maintain the temperature and pressure for 20 hours with constant stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethyl acetate.

-

The crude product is then purified by distillation under reduced pressure to yield 3,5-bis(trifluoromethyl)aniline.

Expected Yield: 87% Purity: 98.5%[8]

Alternative Synthesis Routes

Other methods for the synthesis of 3,5-bis(trifluoromethyl)aniline include:

-

Chemical Reduction: Reduction of 3,5-bis(trifluoromethyl)nitrobenzene using chemical reductants such as iron in an acidic medium.[2]

-

Nucleophilic Aromatic Substitution: This route involves the substitution of a suitable leaving group on an aniline precursor.[2]

-

Direct Trifluoromethylation: Introduction of trifluoromethyl groups onto an appropriately substituted aniline precursor using transition metal catalysis.[2]

The following diagram illustrates the primary synthesis workflow.

Caption: Primary synthesis route for 3,5-bis(trifluoromethyl)aniline.

Applications in Drug Discovery and Development

3,5-Bis(trifluoromethyl)aniline is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its derivatives have shown promise in various therapeutic areas, including as antifungal, anti-inflammatory, and central nervous system agents.[2] The trifluoromethyl groups are known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

Role as a Monodentate Transient Directing Group

In organic synthesis, 3,5-bis(trifluoromethyl)aniline has been utilized as a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes.[8] This application is significant in the construction of complex molecular architectures found in many pharmaceutical compounds.[8]

Derivatives in Signaling Pathway Modulation

While 3,5-bis(trifluoromethyl)aniline itself is a building block, its derivatives have been shown to interact with specific biological pathways. For instance, a derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been demonstrated to inhibit liver tumor growth.[9] Mechanistic studies have revealed that this compound directly binds to Hepatocyte Nuclear Factor 4 alpha (HNF4α), leading to the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] The HNF4α-STAT3 signaling pathway is a critical regulator of liver metabolism and has been implicated in the progression of hepatocellular carcinoma.[1]

The proposed mechanism of action for this derivative is depicted in the following signaling pathway diagram.

Caption: Inhibition of the HNF4α-STAT3 pathway by a derivative.

Safety and Handling

3,5-Bis(trifluoromethyl)aniline is considered hazardous and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] Prolonged or repeated exposure may lead to methemoglobinemia.[1]

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Bis(trifluoromethyl)aniline is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique properties, stemming from the presence of two trifluoromethyl groups, make it an attractive starting material for the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers and developers working with this important compound. The elucidation of the role of its derivatives in modulating key signaling pathways, such as the HNF4α-STAT3 pathway, highlights the ongoing potential for the development of novel therapeutics based on this scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)aniline 328-74-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

synthesis of 3,5-bis(trifluoromethyl)aniline from 3,5-bis(trifluoromethyl)nitrobenzene

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)aniline

Introduction

3,5-Bis(trifluoromethyl)aniline is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring two trifluoromethyl groups on the aniline ring, imparts desirable properties such as enhanced thermal stability, chemical resistance, and lipophilicity to target molecules.[1] This compound serves as a versatile building block and is notably used as a monodentate transient directing group in palladium-catalyzed cross-coupling reactions, a key process in the synthesis of complex organic molecules.[1][2]

The most common and industrially scalable method for synthesizing 3,5-bis(trifluoromethyl)aniline is through the reduction of its nitro precursor, 3,5-bis(trifluoromethyl)nitrobenzene. This guide provides a detailed overview of the prevalent synthesis method, catalytic hydrogenation, including experimental protocols and quantitative data.

Reaction Pathway: Reduction of a Nitroarene

The core transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is typically achieved via catalytic hydrogenation, where hydrogen gas (H₂) is used as the reductant in the presence of a metal catalyst.

Overall Reaction:

(CF₃)₂C₆H₃NO₂ + 3H₂ → (CF₃)₂C₆H₃NH₂ + 2H₂O

Data Presentation

For clarity and comparative purposes, the physicochemical properties of the key compounds and a summary of the synthesis parameters are presented in the tables below.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 3,5-Bis(trifluoromethyl)nitrobenzene (Reactant) | 3,5-Bis(trifluoromethyl)aniline (Product) |

| CAS Number | 328-75-6[3][4] | 328-74-5[1][2][5] |

| Molecular Formula | C₈H₃F₆NO₂[3][4] | C₈H₅F₆N[2] |

| Molecular Weight | 259.11 g/mol [3] | 229.12 g/mol [2][5] |

| Appearance | Clear yellow liquid[3] | Clear light yellow to yellow-brown liquid[1] |

| Boiling Point | 71-72 °C (lit.)[3] | 85 °C / 15 mm Hg (lit.)[1][2][5] |

| Density | 1.535 g/mL at 25 °C (lit.)[3] | 1.467 g/mL at 25 °C (lit.)[1][2][5] |

| Refractive Index | n20/D 1.427 (lit.)[3] | n20/D 1.434 (lit.)[1][2][5] |

Table 2: Summary of Catalytic Hydrogenation Parameters

| Parameter | Value / Description | Source |

| Starting Material | 3,5-Bis(trifluoromethyl)nitrobenzene | [1][2] |

| Scale | 259 g (1.0 mol) | [1][2] |

| Catalyst | Palladium on Carbon (Pd/C) | [1][2] |

| Catalyst Loading | 5 g | [1][2] |

| Solvent | Ethyl Acetate | [1][2] |

| Solvent Volume | 500 g | [1][2] |

| Hydrogen Pressure | 2 MPa | [1][2] |

| Temperature | 60 °C | [1][2] |

| Reaction Time | 20 hours | [1][2] |

| Yield | 87% | [1][2] |

| Purity | 98.5% | [1][2] |

Experimental Protocols

Primary Method: Catalytic Hydrogenation

Catalytic hydrogenation is the most frequently cited method for this transformation, valued for its high efficiency and yield. The protocol involves the use of a palladium-carbon catalyst under a pressurized hydrogen atmosphere.

Detailed Experimental Protocol:

-

Reactor Charging : A 1-liter autoclave is charged with 259 g (1.0 mol) of 3,5-bis(trifluoromethyl)nitrobenzene and 500 g of ethyl acetate.[1][2]

-

Catalyst Addition : 5 g of palladium-on-carbon catalyst is added to the mixture.[1][2]

-

Reaction Conditions : The autoclave is sealed, and the temperature is raised to 60°C.[1][2] The vessel is then pressurized with hydrogen gas to 2 MPa.[1][2]

-

Reaction Execution : The reaction mixture is maintained at 60°C and 2 MPa with stirring for 20 hours to ensure complete conversion.[1][2]

-

Work-up and Purification : After the reaction period, the autoclave is cooled to room temperature and depressurized.[1][2]

-

The reaction mixture is filtered to remove the palladium-carbon catalyst.[1][2]

-

The filtrate is concentrated under reduced pressure to remove the ethyl acetate solvent.[1][2]

-

The resulting crude product is purified by distillation to yield 3,5-bis(trifluoromethyl)aniline.[1][2] The final product is obtained with a purity of 98.5% and a yield of 87%.[1][2]

Alternative Method: Electrochemical Reduction

Recent research has demonstrated the feasibility of reducing nitrobenzotrifluorides using electrochemical methods.[6] While detailed protocols for 3,5-bis(trifluoromethyl)nitrobenzene are less common in literature than for catalytic hydrogenation, this approach presents a scalable and potentially more sustainable alternative by avoiding pressurized hydrogen gas. The process typically involves a flow electrolyzer with a specific cathode material (e.g., CuSn7Pb15) and an acidic electrolyte solution, such as a mixture of water, methanol, and sulfuric acid.[6] This method successfully converts 1-nitro-3,5-bis(trifluoromethyl)benzene to the corresponding aniline.[6]

Visualized Workflow

The following diagram illustrates the workflow for the catalytic hydrogenation synthesis of 3,5-bis(trifluoromethyl)aniline.

Caption: Synthesis workflow for 3,5-bis(trifluoromethyl)aniline.

References

- 1. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]

- 2. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 3,5-Bis(trifluoromethyl)nitrobenzene [webbook.nist.gov]

- 5. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic and NMR Data of 3,5-Di(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block in the synthesis of novel compounds. This guide provides an in-depth overview of the spectroscopic data for this compound, offering a crucial resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, which, when combined, allow for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR all provide critical information.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is characterized by its simplicity, reflecting the symmetry of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.15 | Singlet | H-4 |

| 6.98 | Singlet | H-2, H-6 |

| 4.14 | Singlet | -NH₂ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The strong coupling to fluorine atoms results in quartets for the trifluoromethyl carbons and the carbons to which they are attached.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 148.6 | Singlet | C-1 |

| 132.0 | Quartet | C-3, C-5 |

| 123.5 | Quartet | -CF₃ |

| 114.7 | Singlet | C-4 |

| 111.4 | Singlet | C-2, C-6 |

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is particularly useful for fluorinated compounds. This compound exhibits a single resonance, indicating the chemical equivalence of the six fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -63.5 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorptions for the amine group and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H Asymmetric Stretch |

| 3398 | Strong | N-H Symmetric Stretch |

| 1626 | Strong | N-H Scissoring (Bending) |

| 1479 | Strong | Aromatic C=C Stretch |

| 1350 | Strong | C-F Stretch |

| 1279 | Strong | C-F Stretch |

| 1136 | Strong | C-F Stretch |

| 901 | Medium | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |

| 229 | 100 | [M]⁺ (Molecular Ion) |

| 210 | 15 | [M-F]⁺ |

| 160 | 50 | [M-CF₃]⁺ |

| 140 | 10 | [M-CF₃-HF]⁺ |

| 110 | 20 | [C₆H₄N]⁺ |

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic methods described.

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of 3,5-bis(trifluoromethyl)nitrobenzene to the corresponding aniline.[1][2]

-

Apparatus Setup: A 1-liter autoclave is charged with 259 g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene and 500 g of ethyl acetate.

-

Catalyst Addition: 5 g of palladium on carbon (Pd/C) catalyst is added to the mixture.

-

Reaction Conditions: The autoclave is sealed, and the temperature is raised to 60°C. Hydrogen gas is introduced to a pressure of 2 MPa.

-

Reaction Monitoring: The reaction mixture is stirred at 60°C and 2 MPa for 20 hours.

-

Work-up: After cooling the reactor, the mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation to yield this compound.

NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of this compound.

-

Sample Preparation: Approximately 10-20 mg of the purified aniline is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher spectrometer. A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: The spectrum is acquired with proton decoupling. A spectral width appropriate for trifluoromethyl groups (e.g., around -60 to -70 ppm) is used. A relaxation delay of 1-2 seconds and 64-128 scans are typically sufficient.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed. The spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).

FT-IR Spectroscopy

This protocol describes the analysis of liquid this compound using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of the neat liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry

This protocol outlines a general procedure for obtaining the mass spectrum of this compound using Electron Ionization (EI).

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Interpretation: The peak with the highest m/z value is typically identified as the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

References

The Dual Nature of the Trifluoromethyl Group: An In-depth Technical Guide to its Electronic and Steric Effects on Aniline Reactivity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This powerful substituent imparts a unique combination of electronic and steric properties that profoundly influence the reactivity of the aniline core, offering a versatile tool for fine-tuning molecular properties. This in-depth technical guide provides a comprehensive exploration of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Electronic Effects: A Tale of Inductive Withdrawal and Resonance

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. This is a direct consequence of the high electronegativity of the three fluorine atoms, which creates a strong dipole moment with the carbon atom. This potent inductive effect (-I) significantly reduces the electron density of the aromatic ring and, crucially, the nitrogen atom of the aniline.

This electron-withdrawing nature has a profound impact on the basicity of the aniline, which is a key determinant of its nucleophilicity and reactivity in a wide range of chemical transformations. The basicity of anilines is typically quantified by the pKa of their conjugate acid (anilinium ion). A lower pKa value indicates a weaker base.

Table 1: pKa Values of Trifluoromethyl-Substituted Anilines in Water

| Aniline Derivative | pKa of Conjugate Acid | Reference(s) |

| Aniline | 4.63 | [1] |

| 2-(Trifluoromethyl)aniline | 1.10 (Predicted) | [2] |

| 3-(Trifluoromethyl)aniline | 3.1 (Predicted from pKb) | [3] |

| 4-(Trifluoromethyl)aniline | 2.77 (Calculated from pKb) | [4] |

| 2,4-Bis(trifluoromethyl)aniline | - | |

| 3,5-Bis(trifluoromethyl)aniline | 2.15 (Predicted) | [5][6] |

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing character.

Table 2: Hammett Substituent Constants (σ) for the Trifluoromethyl Group

| Substituent Position | σ Value |

| meta (σ_m) | 0.43 |

| para (σ_p) | 0.54 |

The strong positive σ values for the trifluoromethyl group confirm its powerful electron-withdrawing nature, which deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amino group. This effect is more pronounced when the CF₃ group is in the para position due to the additional influence of resonance.

Steric Effects: The Ortho Interaction

Beyond its electronic influence, the trifluoromethyl group also exerts a significant steric effect, particularly when positioned ortho to the amino group. The CF₃ group is considerably bulkier than a hydrogen atom, and its presence in the ortho position can hinder the approach of reagents to the nitrogen atom, thereby slowing down reaction rates.

This "ortho effect" is a combination of steric hindrance and through-space electronic effects. The steric bulk can also influence the conformation of the aniline derivative, potentially affecting the alignment of the nitrogen lone pair with the aromatic π-system and thus modulating its reactivity.

Table 3: Qualitative Impact of Steric Hindrance on Reaction Rates

| Reaction Type | Expected Impact of Ortho-CF₃ Group |

| N-Acylation | Significant rate decrease |

| N-Alkylation | Significant rate decrease |

| Electrophilic Aromatic Substitution | Directing effects may be altered, and rates decreased |

| Coordination to Metal Centers | Formation of complexes may be sterically hindered |

Experimental Protocols for Quantifying Reactivity

To quantitatively assess the electronic and steric effects of trifluoromethyl groups on aniline reactivity, a variety of experimental techniques can be employed.

Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the basicity of an aniline derivative.

Protocol:

-

Preparation of the Aniline Solution: Accurately weigh approximately 1 mmol of the trifluoromethyl-substituted aniline and dissolve it in a suitable solvent (e.g., 50 mL of a 1:1 ethanol/water mixture).

-

Titration Setup: Place the solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Add the acid titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) against the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

Kinetic Analysis of N-Acetylation by UV-Vis Spectroscopy

The rate of N-acetylation, a common reaction of anilines, can be monitored to quantify the impact of substituents on nucleophilicity.

Protocol:

-

Reagent Preparation: Prepare stock solutions of the trifluoromethyl-substituted aniline and acetic anhydride in a suitable solvent (e.g., acetonitrile).

-

Reaction Initiation: In a cuvette, mix the aniline solution with a thermostated solution of acetic anhydride to initiate the reaction. The final concentrations should be in a range suitable for spectroscopic monitoring (e.g., 10⁻⁴ M).

-

Spectroscopic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance at a wavelength where the reactant or product has a distinct absorption maximum, at regular time intervals.

-

Data Analysis: The rate of the reaction can be determined by plotting the change in absorbance versus time. From this data, the initial rate and the rate constant (k) can be calculated. By performing the reaction with a series of substituted anilines, a Hammett plot (log(k/k₀) vs. σ) can be constructed to determine the reaction constant (ρ), which quantifies the sensitivity of the reaction to electronic effects.[7]

Signaling Pathways and Molecular Interactions

The unique properties of trifluoromethylated anilines have led to their widespread use in drug discovery. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity (facilitating membrane permeability), and modulate binding affinity to biological targets.[8] A prominent example is the core structure of several selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine.

The mechanism of action of SSRIs involves the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. The trifluoromethylphenyl moiety plays a crucial role in the binding of these drugs to SERT.

Caption: Inhibition of the Serotonin Transporter (SERT) by a trifluoromethyl-aniline containing SSRI.

The electron-withdrawing nature of the trifluoromethyl group on the aniline ring of the drug molecule influences the electronic distribution of the pharmacophore. This, in turn, affects the non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions) between the drug and the amino acid residues in the binding pocket of SERT.[9] Molecular modeling and docking studies are powerful tools to investigate these specific interactions at an atomic level.[10][11][12][13][14]

Logical Relationships and Experimental Workflows

The investigation of electronic and steric effects on aniline reactivity follows a logical progression, from fundamental property measurement to the evaluation of reactivity in chemical and biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. N-phenyl-4-(trifluoromethyl)aniline | 53451-87-9 | Benchchem [benchchem.com]

- 5. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. 455-14-1(P-trifluoromethylaniline) | Kuujia.com [kuujia.com]

- 12. Computational Drug Target Screening through Protein Interaction Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. technologyjournal.net [technologyjournal.net]

Navigating the Solubility of 3,5-Bis(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)aniline is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical structure, characterized by a central aniline ring flanked by two trifluoromethyl groups, imparts desirable properties such as enhanced lipophilicity and metabolic stability to target molecules. A thorough understanding of its solubility profile in common laboratory solvents is paramount for its effective use in chemical synthesis, formulation development, and quality control. This technical guide provides a comprehensive overview of the known solubility characteristics of 3,5-bis(trifluoromethyl)aniline and offers detailed experimental protocols for researchers to quantitatively determine its solubility in solvents relevant to their work.

Solubility Profile of 3,5-Bis(trifluoromethyl)aniline

Currently, publicly available quantitative solubility data for 3,5-bis(trifluoromethyl)aniline is limited. However, qualitative assessments consistently indicate its poor aqueous solubility and good solubility in common organic solvents. The high degree of fluorination contributes to its hydrophobic nature.

Table 1: Qualitative Solubility of 3,5-Bis(trifluoromethyl)aniline

| Solvent | Solubility Description | Citation |

| Water | Sparingly soluble, Not miscible | [1][2] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Theoretical Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of 3,5-bis(trifluoromethyl)aniline features a polar amino group capable of hydrogen bonding and a large, nonpolar aromatic ring with two strongly electron-withdrawing trifluoromethyl groups. This combination results in a molecule with significant nonpolar character.

Therefore, it is expected to be more soluble in organic solvents that can engage in dipole-dipole interactions and van der Waals forces. Its solubility in protic solvents like ethanol is facilitated by hydrogen bonding with the amino group. In contrast, its hydrophobic nature limits its solubility in water.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a widely accepted and robust technique. This protocol outlines the steps to determine the equilibrium solubility of 3,5-bis(trifluoromethyl)aniline in a chosen solvent.

Objective: To determine the saturation concentration of 3,5-bis(trifluoromethyl)aniline in a specific solvent at a controlled temperature.

Materials:

-

3,5-Bis(trifluoromethyl)aniline (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3,5-bis(trifluoromethyl)aniline to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 3,5-bis(trifluoromethyl)aniline. A reversed-phase C18 column is often suitable for aniline derivatives, with detection by UV spectrophotometry.[3]

-

Prepare a calibration curve using standard solutions of 3,5-bis(trifluoromethyl)aniline of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, the logical relationship between experimental steps is crucial for obtaining accurate results. The following diagram illustrates the decision-making process based on the initial solubility assessment.

Caption: Decision tree for solubility analysis.

Conclusion

While quantitative solubility data for 3,5-bis(trifluoromethyl)aniline remains scarce in the literature, its qualitative profile indicates poor water solubility and good solubility in organic solvents. For researchers in drug development and other scientific fields, the ability to precisely determine its solubility in various solvent systems is essential. The detailed shake-flask protocol provided in this guide, coupled with HPLC analysis, offers a reliable method for generating this critical data, thereby facilitating more informed decisions in synthesis, formulation, and process development.

References

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)aniline is an aromatic amine with the chemical formula C8H5F6N.[1][2][3] This compound is of significant interest in the fields of medicinal chemistry and materials science due to the presence of two trifluoromethyl groups on the aniline ring.[4][5] These electron-withdrawing groups impart unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[4][6][7] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2,4-bis(trifluoromethyl)aniline.

Physicochemical and Quantitative Data

The key properties of 2,4-bis(trifluoromethyl)aniline are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C8H5F6N | [1][2][3] |

| Molecular Weight | 229.12 g/mol | [1][2][8] |

| CAS Number | 367-71-5 | [2][3][8] |

| Appearance | Solid | [4][8] |

| Density | Approximately 1.4 ± 0.1 g/cm³ | [9] |

| Boiling Point | Approximately 175.1 ± 40.0 °C at 760 mmHg | [9] |

| InChI Key | UIWVOUBVGBJRNP-UHFFFAOYSA-N | [1][8] |

| SMILES String | Nc1ccc(cc1C(F)(F)F)C(F)(F)F | [8] |

Experimental Protocols

General Synthesis of Substituted Anilines

The synthesis of substituted anilines, such as 2,4-bis(trifluoromethyl)aniline, often involves multi-step processes. A general approach can include nitration, reduction, and functional group interconversion. While a specific, detailed protocol for the industrial production of 2,4-bis(trifluoromethyl)aniline is proprietary, a representative laboratory-scale synthesis of a related trifluoromethylated aniline derivative is presented below to illustrate the general methodology.

Representative Synthesis of an Ortho-trifluoromethoxylated Aniline Derivative

This protocol describes the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, which involves the introduction of a trifluoromethoxy group ortho to an amino group precursor.[10]

Materials and Reagents:

-

Methyl 4-(N-hydroxyacetamido) benzoate

-

1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II)

-

Cesium carbonate (Cs2CO3)

-

Chloroform (anhydrous and degassed)

-

Nitromethane (MeNO2)

-

Hydrazine monohydrate

-

Tetrahydrofuran (THF, anhydrous)

-

Acetyl chloride

-

Diethyl ether (Et2O, anhydrous)

-

Rhodium on carbon (5% Rh/C)

-

Magnetic stir bar

-

Round-bottom flasks

-

Pressure vessel

-

Syringe pump

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Trifluoromethoxylation:

-

In a glovebox, combine methyl 4-(N-hydroxyacetamido) benzoate (1.00 equiv), Cs2CO3 (10.0 mol%), and Togni reagent II (1.20 equiv) in an oven-dried round-bottom flask with a magnetic stir bar.[10]

-

Add anhydrous and degassed chloroform to the flask.[10]

-

Seal the flask and stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.[10]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[10]

-

-

Rearrangement to the Final Product:

-

Place the purified product from the previous step in a pressure vessel with nitromethane.[11]

-

Seal the vessel and heat the mixture to 120 °C for 20 hours with stirring. Caution: This step should be performed behind a safety shield as impure nitromethane can be explosive.[11]

-

Cool the reaction to room temperature and concentrate the mixture in vacuo.[11]

-

-

Deprotection of the Amine:

This protocol provides a general framework. The synthesis of 2,4-bis(trifluoromethyl)aniline would involve different starting materials and reagents but would likely follow a similar logic of aromatic substitution and functional group manipulation.

Applications in Drug Development and Agrochemicals

2,4-Bis(trifluoromethyl)aniline is a key intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethyl groups can enhance the efficacy and pharmacokinetic properties of the final product.

-

Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs). The incorporation of the bis(trifluoromethyl)phenyl moiety can lead to compounds with a range of biological activities, including enzyme inhibition.[5][6][12] For example, derivatives of trifluoromethylated anilines have shown potent antimicrobial and antibiofilm activities against pathogenic bacteria like Vibrio parahaemolyticus.[13]

-

Agrochemicals: This compound is utilized in the development of modern pesticides and herbicides.[4][7] The trifluoromethyl groups can increase the potency and metabolic stability of the agrochemical, leading to improved crop protection.[7]

The general workflow for utilizing 2,4-bis(trifluoromethyl)aniline in drug discovery is depicted in the diagram below.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 2,4-BIS(TRIFLUOROMETHYL)ANILINE | 367-71-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. CAS 367-71-5: 2,4-Bis(trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Bis(trifluoromethyl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Buy 2,4-Bis(trifluoromethyl)aniline (EVT-2707277) | 367-71-5 [evitachem.com]

- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Electron-Withdrawing Power of 3,5-Di(trifluoromethyl)aniline: A Technical Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the plethora of fluorinated building blocks, 3,5-di(trifluoromethyl)aniline stands out due to the profound electron-withdrawing nature imparted by the two trifluoromethyl (-CF3) groups positioned meta to the amino functionality. This comprehensive technical guide delves into the physicochemical properties that define the electron-deficient character of this compound, providing quantitative data, detailed experimental protocols, and a mechanistic overview of its application in drug discovery.

Physicochemical Properties and Electron-Withdrawing Character

The trifluoromethyl group is a potent electron-withdrawing group, primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms. In this compound, the presence of two such groups synergistically amplifies this effect, significantly reducing the electron density of the aromatic ring and the basicity of the aniline nitrogen.

Basicity and pKa

The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group drastically reduces the basicity of the aniline nitrogen, making it a very weak base. The pKa of its conjugate acid is a direct quantitative measure of this effect. While experimental values can vary slightly with measurement conditions, the predicted pKa for the conjugate acid of this compound is approximately 2.15.[1] This is significantly lower than that of aniline (pKa ≈ 4.6), illustrating the substantial decrease in basicity.

Hammett Substituent Constant (σ)

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For disubstituted benzene rings, the Hammett constants are often considered additive.[2][3]

The Hammett constant for a single trifluoromethyl group in the meta position (σ_meta) is approximately +0.43. Therefore, the estimated Hammett constant for the 3,5-bis(trifluoromethyl)phenyl group can be calculated as the sum of the individual meta-CF3 constants:

σ_total ≈ σ_meta(CF3) + σ_meta(CF3) = 0.43 + 0.43 = +0.86

This high positive value confirms the exceptionally strong electron-withdrawing character of the 3,5-bis(trifluoromethyl)phenyl group.

Quantitative Data Summary

The following tables summarize the key quantitative data that underscore the electron-withdrawing nature of this compound and its constituent groups.

| Parameter | Value | Reference |

| pKa (conjugate acid) | ~2.15 (Predicted) | [1] |

| Hammett Constant (σ_meta) for -CF3 | +0.43 | |

| Estimated Hammett Constant (σ_total) for 3,5-(CF3)2C6H3 | +0.86 | Calculated |

Table 1: Physicochemical Parameters of this compound

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| 3-Trifluoromethylaniline | ~3.5 |

| This compound | ~2.15 (Predicted) |

| 4-Nitroaniline | 1.0 |

Table 2: Comparison of pKa Values of Substituted Anilines

Application in Drug Discovery: Non-Steroidal Antiandrogens

The potent electron-withdrawing properties and lipophilicity of the 3,5-bis(trifluoromethyl)phenyl moiety have made it a privileged scaffold in drug design, most notably in the development of non-steroidal antiandrogens (NSAAs) for the treatment of prostate cancer. Drugs such as Bicalutamide and Enzalutamide feature this core structure.

These NSAAs function as antagonists of the androgen receptor (AR), a ligand-activated transcription factor crucial for the growth and survival of prostate cancer cells. The electron-deficient aromatic ring of the 3,5-bis(trifluoromethyl)phenyl group plays a key role in the binding affinity and antagonistic activity of these drugs.

Androgen Receptor Signaling Pathway and NSAA Intervention

The androgen receptor signaling pathway is a critical driver of prostate cancer progression. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell growth and proliferation.

Non-steroidal antiandrogens containing the this compound core competitively bind to the ligand-binding domain of the AR. This binding prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription, thereby inhibiting the growth of prostate cancer cells.

References

The Stability and Reactivity Profile of Highly Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, the incorporation of highly substituted anilines into drug candidates presents a unique set of challenges and opportunities related to their stability and reactivity. Increasing substitution on the aniline ring profoundly influences the molecule's electronic and steric properties, which in turn dictates its metabolic fate, toxicity profile, and interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the stability and reactivity of highly substituted anilines. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to equip researchers and drug development professionals with the knowledge to effectively navigate the complexities of this important class of molecules.

Introduction: The Double-Edged Sword of Aniline Substitution

The aniline moiety is a privileged structure in drug discovery, prized for its synthetic versatility and ability to engage in crucial interactions with biological targets, particularly kinases.[1] However, the simple aniline core is often associated with metabolic instability and potential toxicity, frequently stemming from oxidative metabolism of the amino group and the aromatic ring.[2][3] High levels of substitution are often employed to mitigate these liabilities and to fine-tune the pharmacological properties of the molecule.[2]

Strategic substitution can:

-

Enhance Metabolic Stability: Bulky groups at the ortho positions can sterically shield the amino group from metabolic enzymes, prolonging the drug's half-life.[4][5]

-

Modulate Basicity (pKa): Electron-withdrawing and -donating groups alter the electron density on the nitrogen atom, impacting the molecule's ionization state at physiological pH, which is critical for solubility, permeability, and target binding.[6]

-

Fine-tune Reactivity: Substituents dictate the regioselectivity and rate of electrophilic aromatic substitution and other reactions, which is important for both synthesis and understanding potential off-target reactions.

-

Improve Potency and Selectivity: Specific substitution patterns are often key to optimizing interactions within the binding pockets of target proteins, such as the ATP-binding site of kinases.[1]

This guide will delve into the critical aspects of stability and reactivity that researchers must consider when working with highly substituted anilines.

Stability Profile of Highly Substituted Anilines

The stability of a drug candidate is a critical determinant of its success. For highly substituted anilines, the key stability considerations are thermal, oxidative, and metabolic.

Thermal Stability

Thermal stability is crucial for the safe handling, storage, and formulation of active pharmaceutical ingredients (APIs). The decomposition temperature of anilines is influenced by the nature and position of substituents. Halogenated anilines, for instance, tend to exhibit increased thermal stability.[7]

Table 1: Thermal Decomposition Data of Selected Substituted Anilines

| Compound | Decomposition Onset (Td5%) (°C) | Atmosphere | Reference |

| Aniline | ~150 | Nitrogen | [4] (interpolated) |

| Poly(aniline) | ~350 | Nitrogen | [8] |

| 2,6-Dichloro-N,N-dimethylaniline | Inferred > 269 | Inert | [7] |

| Anilinium Dihydrogen Phosphate | ~100 | Inert | [9] |

Oxidative Stability

The aniline moiety is susceptible to oxidation, which can be a significant degradation pathway and a source of toxic metabolites. The rate and products of oxidation are highly dependent on the substituents. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups and significant steric hindrance can decrease it.[10][11]

The controlled oxidation of anilines can lead to various products, and the reaction conditions can be tuned to favor specific outcomes. For example, the choice of a mild or strong base in peroxide-mediated oxidation can selectively yield azoxybenzenes or nitroaromatics, respectively.[12]

Reactivity Profile of Highly Substituted Anilines

The reactivity of the aniline core is dominated by the powerful electron-donating and ortho-, para-directing amino group. However, in highly substituted anilines, this inherent reactivity is modulated by a complex interplay of electronic and steric effects.

Basicity and pKa

The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid (the anilinium ion), is a critical parameter. It influences aqueous solubility, membrane permeability, and the ability of the molecule to form ionic interactions with its biological target.

-

Electronic Effects: Electron-donating groups (EDGs) such as alkyl and alkoxy groups increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups decrease the electron density on the nitrogen, reducing basicity (lower pKa).

-

Steric Effects: Bulky substituents in the ortho positions can introduce steric hindrance to the solvation of the anilinium ion, which can decrease its stability and thus decrease the basicity of the aniline.

Table 2: pKa Values of Selected Substituted Anilinium Ions in Water

| Substituent(s) | pKa |

| None (Aniline) | 4.63 |

| 2-Methyl | 4.45 |

| 4-Methyl | 5.08 |

| 2,6-Dimethyl | 3.85 |

| 2-Nitro | -0.26 |

| 3-Nitro | 2.47 |

| 4-Nitro | 1.00 |

| 2-Chloro | 2.65 |

| 4-Chloro | 4.00 |

| 2,4-Dichloro | 2.05 |

| 2,4,6-Trichloro | 0.68 |

| 2-Methoxy | 4.52 |

| 4-Methoxy | 5.34 |

(Data compiled from various sources)[13][14][15]

Electrophilic Aromatic Substitution

The -NH2 group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[16] In highly substituted anilines, the regioselectivity is governed by the combined directing effects of all substituents and by steric hindrance.

For example, in the bromination of aniline with bromine water, the reaction proceeds uncontrollably to give the 2,4,6-tribromoaniline precipitate due to the high activation of the ring.[16][17] To achieve monosubstitution, the activating effect of the amino group must be tempered, typically by acetylation to form an acetanilide. The bulkier acetamido group also sterically favors para-substitution.[16] In anilines with multiple bulky ortho substituents, electrophilic attack can be significantly hindered or even prevented.

Relevance in Drug Development

Highly substituted anilines are particularly prevalent as "hinge-binders" in kinase inhibitors, where the aniline nitrogen forms a critical hydrogen bond with the kinase hinge region.

Signaling Pathways Targeted by Aniline Derivatives

Many aniline-based kinase inhibitors target key signaling pathways that are dysregulated in cancer and other diseases. Two of the most prominent are the PI3K/AKT/mTOR and EGFR signaling pathways.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Caption: Simplified EGFR/MAPK signaling pathway.

Preclinical Assessment Workflow

A systematic evaluation of stability and reactivity is essential during preclinical development.

Caption: Preclinical workflow for stability & reactivity.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of a substituted aniline using potentiometric titration.

Materials and Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

-

Substituted aniline sample (high purity)

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Carbonate-free deionized water

Procedure:

-

Solution Preparation:

-

Prepare a 0.15 M KCl solution in deionized water to maintain constant ionic strength.

-

Accurately prepare a ~1 mM solution of the substituted aniline in the 0.15 M KCl solution. For poorly soluble compounds, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.

-

Purge all solutions with nitrogen gas for 15-20 minutes before and during the titration to exclude dissolved carbon dioxide.[18]

-

-

Titration Setup:

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

-

Place a known volume (e.g., 20 mL) of the aniline solution into the temperature-controlled titration vessel (e.g., at 25 °C).

-

Immerse the pH electrode and the titrant delivery tube into the solution, ensuring the stir bar does not contact them.

-

-

Titration:

-

If titrating the free base, use 0.1 M HCl as the titrant. If starting with the salt, titrate with 0.1 M NaOH.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[18]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

-

Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve (the inflection point). This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2).

-